molecular formula C6H4N4O2 B1612928 1h-Purine-8-carboxylic acid CAS No. 28128-23-6

1h-Purine-8-carboxylic acid

Cat. No. B1612928
CAS RN: 28128-23-6
M. Wt: 164.12 g/mol
InChI Key: QAJJXAGDCARCHD-UHFFFAOYSA-N
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Description

1H-Purine-8-carboxylic acid, also known as xanthine-8-carboxylic acid, is an organic compound with the molecular formula C6H4N4O2 . It has a molecular weight of 164.12 g/mol.


Synthesis Analysis

The synthesis of 1H-Purine-8-carboxylic acid and its derivatives involves complex chemical reactions. One study reported the preparation of three co-crystals from 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and carboxylic acids . Another study discussed the synthesis of carboxylic acids and their bioisosteres catalyzed by a graphene oxide-based solid acid carbocatalyst .


Molecular Structure Analysis

The molecular structure of 1H-Purine-8-carboxylic acid is determined by X-ray crystallography . The carbon and oxygen in the carbonyl group are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

1H-Purine-8-carboxylic acid can undergo various chemical reactions. For instance, a method for the C−H carboxyamidation of purines has been developed that is capable of directly installing primary, secondary, and tertiary amides .


Physical And Chemical Properties Analysis

1H-Purine-8-carboxylic acid is a solid at room temperature. The physical and chemical properties of a molecule are determined by its structure and chemical composition . The carboxyl group in 1H-Purine-8-carboxylic acid contributes to its acidity .

Scientific Research Applications

Synthesis and Structural Studies

1h-Purine-8-carboxylic acid derivatives have been synthesized and structurally studied for potential biological activities. For example, Džolić et al. (2003) explored novel purine derivatives of 1-aminocyclopropane-1-carboxylic acid and 1-amino-1-hydroxymethylcyclopropane, analyzing their cytostatic and antiviral activities in various cell lines. The 6-(N-pyrrolyl)purine derivative showed notable inhibitory activity against cervical carcinoma and human fibroblast cells (Džolić et al., 2003).

1H-NMR Spectroscopy in Metabolism Studies

1H-NMR spectroscopy is used to study inborn errors of purine and pyrimidine metabolism. Wevers et al. (1999) highlighted how 1H-NMR can identify abnormalities in urine samples of patients with purine metabolism defects, aiding in specific diagnoses (Wevers et al., 1999).

Purine Metabolism and Excretion

Maiuolo et al. (2016) discussed the roles of purines in cellular functions, including energy metabolism, signal transduction, and nucleic acid synthesis. The study emphasized the importance of balanced purine metabolism for cellular growth and survival, and the role of uric acid as the final compound in purine catabolism in humans (Maiuolo et al., 2016).

NMR Studies of Purines

Marek and Sklenar (2005) reviewed the use of NMR spectroscopy in studying the structure and interactions of purine derivatives. Their research contributes to understanding the chemical reactivity and biological activity of purines (Marek & Sklenar, 2005).

Future Directions

Research on 1H-Purine-8-carboxylic acid and its derivatives is ongoing. Future directions may include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential therapeutic applications .

properties

IUPAC Name

7H-purine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,11,12)(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJJXAGDCARCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633786
Record name 7H-Purine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Purine-8-carboxylic acid

CAS RN

28128-23-6
Record name 7H-Purine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Takahashi, T Ora, S Sasaki, N Ishii… - Journal of Medicinal …, 2023 - ACS Publications
Targeted protein degradation via the ubiquitin-proteasome system has emerged as one of the most promising drug discovery modalities. Autophagy, another intracellular degradation …
Number of citations: 4 pubs.acs.org

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